3-(4-Formyl-3-nitrophenyl)benzoic acid

Description

Systematic Nomenclature and Structural Identification

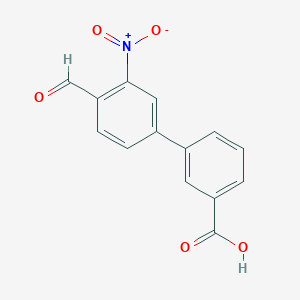

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex aromatic compounds containing multiple functional groups. The compound's molecular formula C₁₄H₉NO₅ indicates a molecular weight of approximately 271.22 grams per mole, consistent with similar nitroaromatic benzoic acid derivatives documented in chemical literature. The structural framework consists of two benzene rings connected through a carbon-carbon bond, forming a biphenyl system with specific substitution patterns that define its chemical identity.

The primary structural features include a benzoic acid moiety as the core framework, with the carboxylic acid group (-COOH) positioned at the 1-position of the first benzene ring. The second aromatic ring is attached at the 3-position relative to the carboxylic acid group, creating the biphenyl linkage. This second ring bears two critical substituents: a formyl group (-CHO) at the 4-position and a nitro group (-NO₂) at the 3-position, both relative to the biphenyl junction. This specific arrangement of functional groups creates a molecule with distinct electronic properties and steric characteristics.

The systematic naming process begins with identifying the longest carbon chain containing the highest priority functional group, which in this case is the carboxylic acid. The benzoic acid core serves as the parent structure, with the substituted phenyl ring treated as a substituent. The numerical designation "3-" indicates the position of attachment of the substituted phenyl ring to the benzoic acid core, while the parenthetical expression "(4-Formyl-3-nitrophenyl)" describes the substitution pattern on the attached ring. This nomenclature system ensures unambiguous identification of the compound's structure and distinguishes it from other positional isomers.

Historical Context in Nitroaromatic Compound Research

The development and study of nitroaromatic compounds has deep historical roots extending back to the early days of organic chemistry. Nitroaromatic compounds have been recognized as an important class of industrial chemicals since the mid-19th century, with their synthesis primarily achieved through nitration reactions involving mixtures of concentrated nitric and sulfuric acids. The historical significance of these compounds stems from their widespread applications in the synthesis of diverse products, including dyes, polymers, pesticides, and explosives.

The introduction of nitro groups into aromatic systems was first systematically studied in the context of electrophilic aromatic substitution reactions. The nitration process involves the formation of nitronium ions (NO₂⁺) generated in mixed-acid reactions, followed by electrophilic aromatic substitution. This fundamental understanding laid the groundwork for the synthesis of complex nitroaromatic compounds like this compound, which represents a more sophisticated example of multi-substituted aromatic systems.

Throughout the 20th century, research into nitroaromatic compounds expanded significantly due to their unique electronic properties and potential applications. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, creates compounds with distinctive reactivity patterns. These characteristics have made nitroaromatic compounds valuable both as synthetic intermediates and as final products in various industrial applications. The development of more complex nitroaromatic structures, such as those containing multiple functional groups, represents the evolution of this field toward increasingly sophisticated molecular architectures.

The historical context also includes the recognition of nitroaromatic compounds as environmental contaminants, leading to extensive research into their biodegradation pathways and environmental fate. This dual nature of nitroaromatic compounds—as valuable synthetic tools and potential environmental concerns—has shaped modern research approaches and regulatory frameworks surrounding their use and study.

Position Within Benzoic Acid Derivative Classifications

Benzoic acid and its derivatives constitute one of the most important classes of aromatic carboxylic acids in organic chemistry. Benzoic acid, with the molecular formula C₇H₆O₂, serves as the simplest aromatic carboxylic acid and forms the structural foundation for numerous derivatives. The classification system for benzoic acid derivatives is based on the nature, number, and position of substituents attached to the benzene ring or modifications to the carboxylic acid group itself.

This compound occupies a unique position within this classification system as a biphenyl-substituted benzoic acid derivative. Unlike simple mono-substituted benzoic acids, this compound features a complex aromatic substituent that significantly alters its physical and chemical properties. The presence of the biphenyl linkage places it within the category of extended aromatic systems, which often exhibit enhanced conjugation and modified electronic properties compared to their simpler counterparts.

The compound can be further classified based on its functional group content. The presence of the nitro group categorizes it as a nitrobenzoic acid derivative, a subclass known for distinctive reactivity patterns. Nitrobenzoic acids and their derivatives are characterized by the electron-withdrawing effects of the nitro group, which influence both the acidity of the carboxylic acid function and the reactivity of the aromatic system. The additional formyl group introduces aldehyde functionality, creating a polyfunctional derivative with multiple reactive sites.

From a structural perspective, the compound represents an example of substituted biphenyl carboxylic acids, a category that has gained importance in medicinal chemistry and materials science. The biphenyl framework provides structural rigidity and extended π-conjugation, while the multiple functional groups offer opportunities for diverse chemical transformations. This structural complexity positions this compound as a versatile intermediate in organic synthesis and a subject of interest for structure-activity relationship studies.

Properties

IUPAC Name |

3-(4-formyl-3-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-8-12-5-4-10(7-13(12)15(19)20)9-2-1-3-11(6-9)14(17)18/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAUSLSSORMHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401209697 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-3′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403483-54-4 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-3′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-3′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(4-Formyl-3-nitrophenyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

This compound features a benzoic acid moiety attached to a nitrophenyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in various organisms, including Mycobacterium tuberculosis (M.tuberculosis). Inhibiting this enzyme can disrupt the growth and survival of the pathogen, making it a target for anti-tuberculosis drugs .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acids can exhibit antimicrobial properties. The nitro group in the structure may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy against bacterial strains .

Biological Activity Data

Several studies have reported on the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Biological Activity Summary

| Compound | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Dihydrofolate reductase | 7 - 40 | Competitive inhibition |

| Related benzoic acid derivatives | Various bacterial strains | Varies | Disruption of cell wall synthesis |

Case Studies

- Inhibition of M.tuberculosis DHFR : A study focusing on substituted benzoic acids demonstrated that certain derivatives could inhibit M.tuberculosis DHFR with IC50 values ranging from 7 to 40 μM. The most potent derivative exhibited an uncompetitive inhibition mechanism, suggesting that it binds to an allosteric site on the enzyme .

- Antimicrobial Screening : In a screening campaign involving over 150,000 compounds, several benzoic acid derivatives were identified as potential hits against M.tuberculosis, indicating that structural modifications can significantly enhance biological activity .

Discussion

The biological activity of this compound highlights its potential as a lead compound in drug development, particularly for treating tuberculosis and other microbial infections. The structure-activity relationship (SAR) studies suggest that modifications to the nitrophenyl group can influence potency and selectivity against various targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

The positional isomer 4-(4-Formyl-3-nitrophenyl)benzoic acid (YB-4550, CAS: 1403483-56-6) differs only in the substitution position of the benzoic acid group (para vs. meta). While both isomers share identical molecular weights (C₁₄H₉NO₅) and functional groups, their physicochemical properties diverge:

Nitro-Substituted Benzoic Acid Derivatives

4-((4-Nitrophenyl)benzoic Acid (ASN2606, CAS: 92-89-7)

- Structure : Lacks the formyl group but retains the nitro and benzoic acid moieties.

- Properties : Higher density (1.358 g/cm³) and melting point (301°C) compared to 3-(4-formyl-3-nitrophenyl)benzoic acid, likely due to increased crystallinity from the unsubstituted phenyl ring .

- Applications : Used in polymer crosslinking and as a corrosion inhibitor.

4-Amino-3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoic acid (5f)

- Structure : Features a tert-butyl group and nitro substituent.

- Synthesis : Achieved in 94% yield via alkaline hydrolysis, demonstrating higher efficiency compared to typical formyl-nitro benzoic acid syntheses .

- Spectral Data : Distinct ¹H NMR signals (e.g., δ 1.35 for tert-butyl) provide differentiation from formyl-containing analogs .

Triazine-Based Analogs

Compounds 4i and 4j (Chemical Monthly, 2018) incorporate triazine cores with formyl, nitro, and methoxy/phenoxy substituents:

| Property | 4i (C₂₄H₁₈N₄O₆) | 4j (C₂₅H₂₀N₄O₇) |

|---|---|---|

| Melting Point (°C) | 217.5–220 | 180–182 |

| Yield | Quantitative (34 mg) | Quantitative (33 mg) |

| ¹H NMR (DMSO-d₆) | δ 3.86 (s, OCH₃) | δ 3.76, 3.86 (OCH₃) |

The methoxy groups in 4j reduce melting points relative to 4i , underscoring the role of substituent polarity in crystallinity .

Sulfonated and Hydroxylated Benzoic Acids

- 2-(Sulfooxy)benzoic Acid (): A sulfonated isomer with a deprotonated molecular ion (m/z 232.9775). Its MS/MS fragmentation (loss of CO₂ to m/z 189) contrasts with nitro-formyl analogs, which fragment via NO₂ or CHO elimination .

- Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid): While lacking nitro/formyl groups, its applications in pharmacology and cosmetics highlight the broader utility of substituted benzoic acids .

Physicochemical and Functional Comparisons

Melting Points and Solubility

- This compound : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the nitro and carboxylic acid groups.

- 4-(4-Nitrophenyl)benzoic Acid: Insoluble in water but soluble in acetone, attributed to its non-polar phenyl ring .

Reactivity

- The formyl group in YB-4549 enables condensation reactions (e.g., Schiff base formation), whereas nitro groups facilitate reduction to amines. This dual functionality is absent in simpler nitrobenzoic acids like ASN2606 .

Preparation Methods

General Synthetic Routes

Two major synthetic strategies are typically employed:

Each route has advantages and limitations based on regioselectivity and reaction conditions.

Preparation by Nitration of Precursor Benzoic Acids

A classical approach involves nitration of substituted benzoic acids or their derivatives:

- According to US Patent US2695311A, nitration of benzoic acid directly tends to produce a mixture of isomers, predominantly 3-nitrobenzoic acid, which complicates purification.

- To obtain specific isomers, nitration of 2- or 4-nitroacetophenone followed by oxidation to nitrobenzoic acid is preferred, achieving higher regioselectivity and purity.

- The oxidation step uses aqueous nitric acid at controlled temperatures (60°C to reflux), which converts nitroacetophenones to nitrobenzoic acids with liberation of nitrogen dioxide as an indicator of reaction progress.

This method, while relevant for nitrobenzoic acid synthesis, requires further functionalization to introduce the formyl group at the 4-position.

Formylation via Vilsmeier-Haack Reaction

- Formylation of aromatic rings bearing electron-withdrawing groups such as nitro and carboxyl is often achieved using the Vilsmeier-Haack reaction.

- This reaction involves treatment of the aromatic substrate with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), generating an electrophilic iminium salt that selectively introduces the formyl group.

- An example from the synthesis of related compounds (4-[3-(3-fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid) demonstrates that hydrazone derivatives can be converted to aldehyde derivatives using POCl₃/DMF in a one-pot reaction, with good yields (~90%) and high purity.

- Although this example is for a pyrazole-substituted benzoic acid, the principle of selective formylation via Vilsmeier-Haack is applicable to aromatic nitrobenzoic acids.

Specific Preparation of 3-(4-Formyl-3-nitrophenyl)benzoic Acid

While direct literature on the exact preparation of this compound is scarce, a plausible and industrially relevant synthetic sequence can be inferred:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 3-nitrobenzoic acid or derivative | Nitration of benzoic acid derivatives or oxidation of nitroacetophenones with nitric acid at 60-100°C | High-purity 3-nitrobenzoic acid |

| 2 | Protection or activation of carboxyl group if necessary | Esterification or salt formation | Stabilized intermediate for formylation |

| 3 | Formylation at 4-position via Vilsmeier-Haack reaction | POCl₃/DMF, 0-80°C, 4-8 h | Introduction of formyl group at para position to nitro |

| 4 | Deprotection and purification | Hydrolysis of esters if formed, recrystallization | Pure this compound |

Industrial Preparation Notes and Data

- A related patent (CN105669462A) describes preparation of 3-hydroxyl-4-nitrobenzoic acid via nitration of cresylol followed by oxidation with hydrogen peroxide under controlled temperature and pressure, yielding high purity (up to 95%) and high product yield (above 90%). Although this is a hydroxyl derivative, the methodology of controlled nitration and oxidation can be adapted for nitro-formyl benzoic acids.

- Reaction parameters such as temperature (40-60°C), pressure (1.2-1.5 MPa), and stirring speed (40-60 rpm) are critical for optimizing yield and purity.

- Use of dehydrated alcohol as solvent and careful removal of impurities by steaming and washing ensures high-quality crystalline products suitable for large-scale production.

Summary Table of Key Preparation Methods

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Formyl-3-nitrophenyl)benzoic acid?

The compound can be synthesized via multi-step reactions involving aryl aldehyde intermediates and coupling agents. A common approach involves:

- Step 1 : Condensation of 4-formyl-3-nitrobenzaldehyde with a benzoic acid derivative under acidic conditions (e.g., using trifluoroacetic acid as a catalyst).

- Step 2 : Purification via column chromatography or recrystallization, monitored by TLC (Rf values typically range between 0.59–0.62 in hexane/EtOH systems) .

- Characterization : Confirmed by NMR (δ ~3.76–7.29 ppm for aromatic and formyl protons) and melting point analysis (mp ~180–220°C for analogous nitro-substituted benzoic acids) .

Q. What spectroscopic methods confirm the structure and purity of this compound?

Key techniques include:

- NMR : Identifies aromatic protons, formyl groups, and nitro substituents. For example, the formyl proton typically appears as a singlet at δ ~9.8–10.2 ppm .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1520–1340 cm (asymmetric and symmetric NO stretches).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) using databases like NIST Chemistry WebBook .

Q. How do nitro and formyl substituents influence the compound’s stability and reactivity?

The nitro group increases electron-withdrawing effects, enhancing electrophilic substitution resistance but promoting reduction reactions. The formyl group serves as a reactive site for nucleophilic additions (e.g., Schiff base formation). Stability studies should monitor thermal decomposition via DSC and assess photodegradation under UV-Vis light .

Advanced Research Questions

Q. How can factorial design optimize synthesis conditions for improved yield and purity?

A 2 factorial design can systematically vary parameters:

Q. What mechanistic insights explain competing pathways during multi-step synthesis?

Competing pathways arise from:

- Intermediate instability : Nitro groups may undergo partial reduction under prolonged heating, forming unwanted byproducts.

- Steric effects : Bulky substituents on the aryl aldehyde can hinder coupling efficiency. Mechanistic studies using -labeled reagents and DFT calculations (e.g., Gaussian software) can map energy barriers for key steps like imine formation or cyclization .

Q. How to resolve contradictions in spectroscopic data between experimental and computational predictions?

Discrepancies in NMR chemical shifts or IR peaks may arise from solvent effects or crystal packing. Strategies include:

- Solvent standardization : Use DMSO-d or CDCl for consistent NMR comparisons.

- Computational refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) in molecular modeling to account for solvent interactions .

Q. What strategies mitigate decomposition during long-term storage?

- Storage conditions : Keep under inert gas (N) at −20°C in amber vials to prevent photodegradation.

- Stabilizers : Add 1% w/w ascorbic acid to inhibit nitro group reduction.

- Periodic analysis : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Methodological Notes

- Data Contradictions : Cross-validate melting points and spectral data against peer-reviewed literature (e.g., Monatshefte für Chemie) rather than supplier catalogs .

- Safety Protocols : Follow GHS guidelines for nitro compounds, including fume hood use and explosion-proof equipment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.